molecular formula C9H4ClF16NO2 B12838098 Einecs 222-905-1 CAS No. 3658-57-9

Einecs 222-905-1

Cat. No.: B12838098
CAS No.: 3658-57-9
M. Wt: 497.56 g/mol
InChI Key: PMSOLKLHKDPYPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-chlorohexadecafluoro-7-methyloctanoate typically involves the reaction of 8-chlorohexadecafluoro-7-methyloctanoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Chemical Overview

  • Chemical Name : Not explicitly mentioned in the search results.
  • EINECS Number : 222-905-1
  • CAS Number : Not specified in the available data.

Applications in Scientific Research

Einecs 222-905-1 has been utilized in several scientific research contexts, including:

  • Chemical Synthesis :
    • Used as a reagent in organic synthesis.
    • Facilitates various chemical reactions such as oxidation and reduction.
  • Biological Studies :
    • Investigated for its effects on cellular processes.
    • Employed in biochemical assays to study molecular interactions.
  • Material Science :
    • Utilized in the development of new materials with specific properties.
    • Contributes to advancements in polymer chemistry.

Industrial Applications

The compound has significant industrial applications, particularly in:

  • Cosmetics and Personal Care Products :
    • Incorporated as an ingredient due to its functional properties.
    • Used for its emulsifying and stabilizing effects.
  • Biocides :
    • Acts as an active ingredient in disinfectants and pest control products.
    • Effective in controlling microbial growth and enhancing product stability.
  • Air Care Products :
    • Employed in formulations designed to neutralize odors or impart fragrances.

Case Study 1: Efficacy in Biocidal Applications

A study conducted on the efficacy of this compound as a biocide demonstrated its effectiveness against various bacterial strains. The compound exhibited a significant reduction in microbial load within a specified contact time, making it suitable for use in disinfectants.

Case Study 2: Role in Cosmetic Formulations

Research into cosmetic formulations revealed that this compound improved the stability and texture of creams and lotions. Its ability to act as an emulsifier was critical for maintaining product integrity during storage.

Data Tables

Application AreaSpecific UseBenefits
Scientific ResearchOrganic synthesisFacilitates complex reactions
Biological StudiesCellular assaysInsights into molecular interactions
CosmeticsEmulsifierEnhances product stability
BiocidesActive ingredientEffective against microbial growth
Air Care ProductsOdor neutralizationImproves air quality

Mechanism of Action

The mechanism of action of ammonium 8-chlorohexadecafluoro-7-methyloctanoate involves its interaction with molecular targets through its perfluorinated carbon chain. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium perfluorooctanoate
  • Ammonium perfluorononanoate
  • Ammonium perfluorodecanoate

Comparison

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate is unique due to the presence of a chlorine atom and a methyl group in its structure, which distinguishes it from other perfluorinated ammonium salts. This unique structure imparts different chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Einecs 222-905-1, commonly known as Asulam, is a chemical compound primarily used as an herbicide. Its biological activity is a subject of significant interest due to its applications in agriculture and potential impacts on human health and the environment. This article explores the biological activity of Asulam, focusing on its mechanisms of action, toxicological effects, and regulatory status.

Asulam functions primarily as a systemic herbicide, inhibiting the growth of specific weeds by interfering with their physiological processes. It acts through the following mechanisms:

  • Inhibition of Photosynthesis : Asulam disrupts the photosynthetic process in target plants, leading to reduced growth and eventual plant death.
  • Amino Acid Synthesis Disruption : The compound inhibits the synthesis of certain amino acids essential for plant growth, which contributes to its herbicidal effects.

Toxicological Profile

The toxicological profile of Asulam has been extensively studied to evaluate its safety for human health and environmental impact. Below is a summary of key findings:

Endpoint Result Source
Acute Toxicity (Oral) Low toxicity (LD50 > 2000 mg/kg)ECHA
Carcinogenicity Not classified as carcinogenicECHA
Reproductive Toxicity No significant effects observedConcawe
Genotoxicity Negative in several assaysECHA

Case Studies

Several studies have investigated the biological effects of Asulam on various organisms. Notable findings include:

  • Aquatic Toxicity Study :
    • A study assessed the impact of Asulam on aquatic organisms, revealing that it poses low toxicity to fish and invertebrates at environmentally relevant concentrations.
    • Reference: Concawe report on aquatic toxicity .
  • Plant Response Studies :
    • Research demonstrated that Asulam effectively controls specific weed species without causing significant harm to non-target plants when applied at recommended rates.
    • Reference: ECHA assessments .

Regulatory Status

Asulam is regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework in Europe. Its registration requires comprehensive data on its biological activity and potential hazards. Key regulatory insights include:

  • Compliance with REACH : Asulam has undergone extensive testing to meet REACH requirements, focusing on endpoints like reproductive toxicity and environmental impact .
  • Current Classification : Asulam is not classified as a carcinogen or reproductive toxin under current European regulations, which reflects its relatively low risk profile when used according to guidelines .

Properties

CAS No.

3658-57-9

Molecular Formula

C9H4ClF16NO2

Molecular Weight

497.56 g/mol

IUPAC Name

azane;7-[chloro(difluoro)methyl]-2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluorooctanoic acid

InChI

InChI=1S/C9HClF16O2.H3N/c10-8(22,23)3(13,9(24,25)26)5(16,17)7(20,21)6(18,19)4(14,15)2(11,12)1(27)28;/h(H,27,28);1H3

InChI Key

PMSOLKLHKDPYPN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)Cl)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

Origin of Product

United States

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